

4-Benzyloxy-2-nitrotoluene CAS number lookup

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Compound of Interest

Compound Name: 4-Benzyloxy-2-nitrotoluene

Cat. No.: B015661

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Technical Guide: 4-Benzyloxy-2-nitrotoluene

CAS Number: 24239-67-6

This technical guide provides a comprehensive overview of **4-Benzyloxy-2-nitrotoluene**, a key chemical intermediate. It is intended for researchers, scientists, and professionals involved in organic synthesis and drug development. This document outlines the compound's physicochemical properties, detailed synthetic protocols, and its potential applications in medicinal chemistry.

Physicochemical and Spectroscopic Data

The quantitative data for **4-Benzyloxy-2-nitrotoluene** are summarized in the tables below. While specific experimental data for some properties are not readily available in the literature, data for its isomers are provided for context.

Table 1: General and Physicochemical Properties

Property	Value	Source
CAS Number	24239-67-6	[1]
Molecular Formula	C ₁₄ H ₁₃ NO ₃	[1]
Molecular Weight	243.26 g/mol	[1]
MDL Number	MFCD00100651	[1]
Melting Point	Data not available. For comparison, the melting point of the isomeric 6-Benzyloxy-2-nitrotoluene is 61-63 °C.[2]	
Boiling Point	Data not available. For comparison, the boiling point of 4-nitrotoluene is 238.3 °C.[3]	
Solubility	Soluble in Dimethylformamide (DMF).	

Table 2: Computational Chemistry Data

Property	Value	Source
Topological Polar Surface Area (TPSA)	52.37 Å ²	[4]
logP (octanol-water partition coefficient)	3.48222	[4]
Hydrogen Bond Acceptors	3	[4]
Hydrogen Bond Donors	0	[4]
Rotatable Bonds	4	[4]

Table 3: Spectroscopic Data Summary

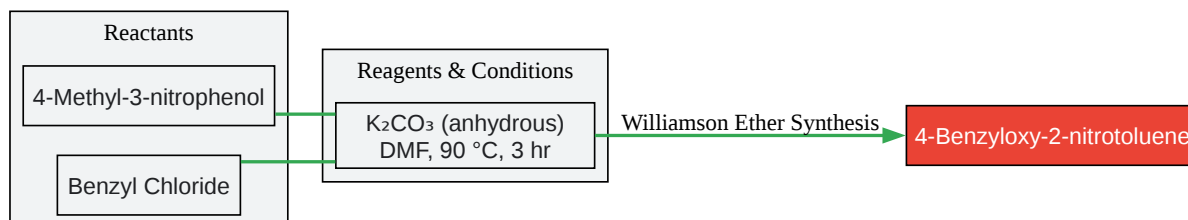
Technique	Data Availability and Expected Features	Source
¹³ C Nuclear Magnetic Resonance (NMR)	Spectra are available in online databases. Expected signals would include those for the methyl carbon, aromatic carbons (with shifts influenced by the nitro and benzyloxy substituents), the benzylic methylene carbon, and the carbons of the benzyl ring.	[1]
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available. Characteristic absorption bands would be expected for the nitro group (asymmetric and symmetric stretching), aromatic C-H stretching, C-O-C ether linkage, and C=C aromatic ring stretching.	[1][5]
Mass Spectrometry (MS)	Gas chromatography-mass spectrometry (GC/MS) data is available. The molecular ion peak would be expected at m/z = 243. Fragmentation patterns would likely involve the loss of the benzyl group or parts of the nitro group.	[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of **4-Benzyloxy-2-nitrotoluene** is not explicitly published. However, a reliable synthesis can be projected based on the well-established Williamson ether synthesis, adapting a procedure for the closely related isomer, 6-Benzyloxy-2-nitrotoluene.[2]

Proposed Synthesis of 4-Benzyloxy-2-nitrotoluene via Williamson Ether Synthesis

Reaction Scheme:



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Caption: Proposed synthesis of **4-Benzyloxy-2-nitrotoluene**.

Materials:

- 4-Methyl-3-nitrophenol
- Benzyl chloride
- Anhydrous potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- 1 N Sodium hydroxide (NaOH) solution
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Methanol
- Toluene

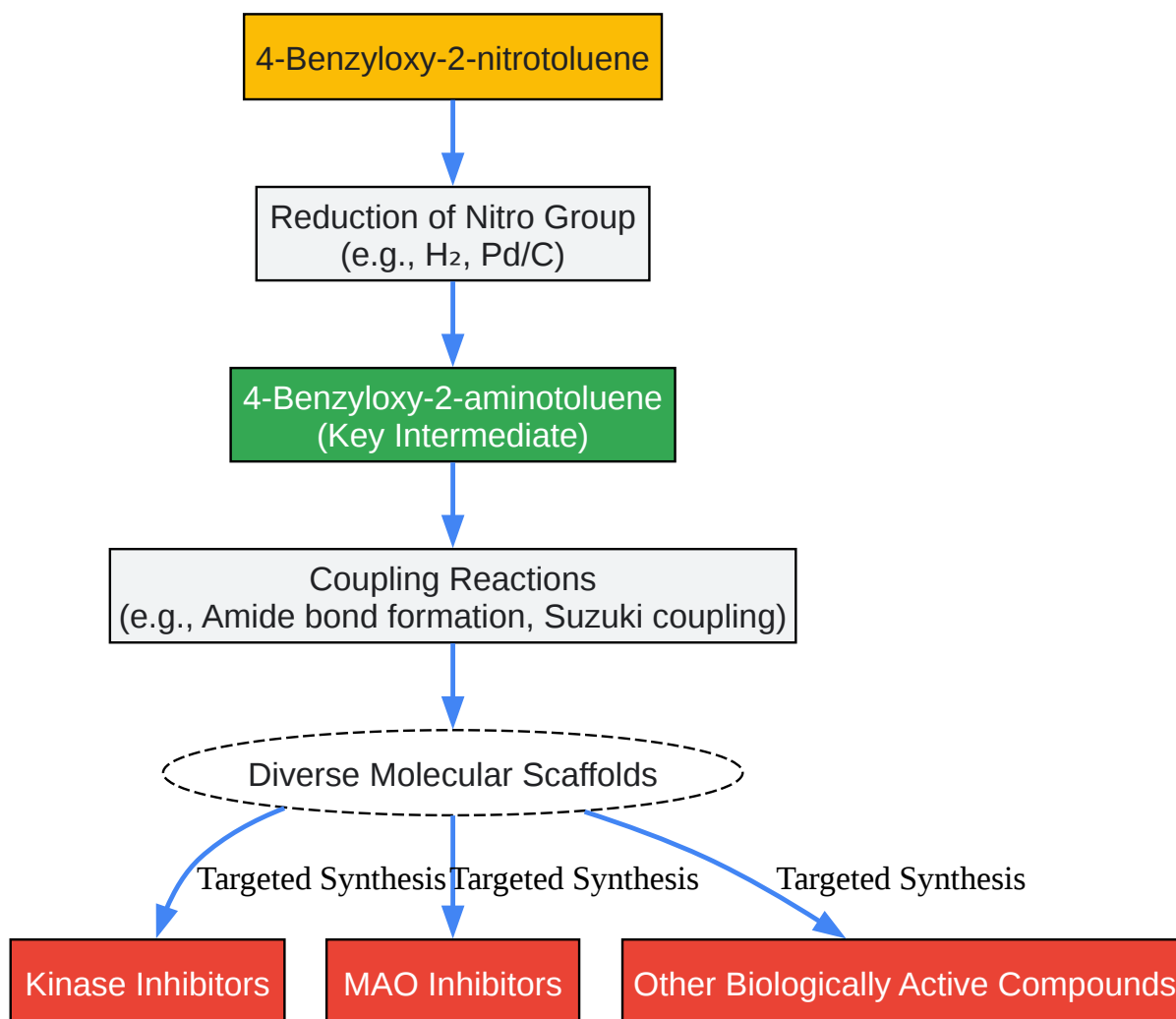
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Methyl-3-nitrophenol (1.0 eq), benzyl chloride (1.1 eq), and anhydrous potassium carbonate (1.0 eq) in dimethylformamide (DMF).
- **Reaction:** Heat the stirred mixture to 90 °C for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the DMF using a rotary evaporator.
- **Extraction:** Pour the resulting oily residue into a 1 N sodium hydroxide solution. Extract the aqueous mixture with diethyl ether (3 times).
- **Drying and Evaporation:** Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent to yield the crude product.
- **Purification:** Recrystallize the crude solid from methanol to obtain pure **4-Benzyloxy-2-nitrotoluene**.

Role in Drug Discovery and Development

4-Benzyloxy-2-nitrotoluene is a valuable building block in medicinal chemistry, primarily due to the presence of the "benzyloxy" pharmacophore. This moiety is found in a variety of biologically active molecules, including inhibitors of key enzymes such as monoamine oxidase (MAO) and various protein kinases.

The nitro group on the toluene ring is a versatile functional group that can be readily reduced to an amine. This amine can then be used in a variety of coupling reactions to build more complex molecular architectures, making **4-Benzyloxy-2-nitrotoluene** a useful starting material for the synthesis of compound libraries for drug screening.



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Caption: Role as a medicinal chemistry building block.

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